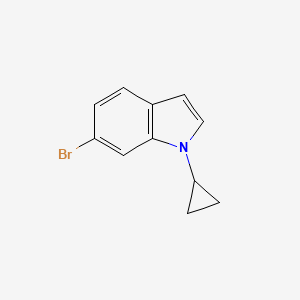

6-Bromo-1-cyclopropyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1-cyclopropyl-1H-indole is a chemical compound with the CAS Number: 1897690-68-4 . It has a molecular weight of 236.11 and its IUPAC name is 6-bromo-1-cyclopropyl-1H-indole .

Molecular Structure Analysis

The InChI code for 6-Bromo-1-cyclopropyl-1H-indole is 1S/C11H10BrN/c12-9-2-1-8-5-6-13 (10-3-4-10)11 (8)7-9/h1-2,5-7,10H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromo-1-cyclopropyl-1H-indole is a solid at room temperature . and should be stored in a refrigerator .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including “6-Bromo-1-cyclopropyl-1H-indole”, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes “6-Bromo-1-cyclopropyl-1H-indole” a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

“6-Bromo-1-cyclopropyl-1H-indole” could potentially be used in anticancer treatments. Indole derivatives have shown promising results in inhibiting the proliferation of cancer cells . In fact, 6-bromoisatin, a derivative of indole, has been found to inhibit colon cancer cell proliferation and induce apoptosis .

Anti-HIV Activity

Indole derivatives have been used in the treatment of HIV . The unique structure of “6-Bromo-1-cyclopropyl-1H-indole” could potentially be leveraged to develop new anti-HIV drugs .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . “6-Bromo-1-cyclopropyl-1H-indole” could potentially be used to develop new antioxidants .

Antimicrobial Activity

Indole derivatives have shown significant antimicrobial activity . This suggests that “6-Bromo-1-cyclopropyl-1H-indole” could be used in the development of new antimicrobial drugs .

Safety and Hazards

The compound is classified as a hazard under the GHS07 category . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

6-Bromo-1-cyclopropyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The interaction of this compound with its targets could lead to alterations in cellular signaling, gene expression, or enzymatic activity, among other effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, viral replication, cancer progression, and more .

Result of Action

Given the diverse biological activities of indole derivatives, this compound could potentially have a range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

6-bromo-1-cyclopropylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,5-7,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVXGFVOHPWNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)

![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)